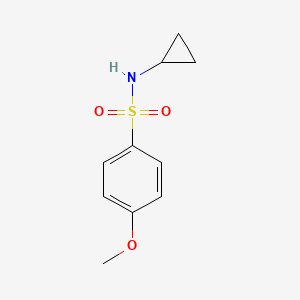

N-Cyclopropyl-4-methoxy-benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-14-9-4-6-10(7-5-9)15(12,13)11-8-2-3-8/h4-8,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGJFNUSQVKEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Sulfonamide Chemical Space and Contemporary Medicinal Chemistry Research

The sulfonamide functional group, -S(=O)₂-NR₂, is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of therapeutic agents. As a derivative of benzenesulfonamide (B165840), N-Cyclopropyl-4-methoxy-benzenesulfonamide is situated within a chemical space renowned for its diverse biological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ontosight.aiontosight.ai

The incorporation of a cyclopropyl (B3062369) group attached to the sulfonamide nitrogen and a methoxy (B1213986) group at the para-position of the benzene (B151609) ring in N-Cyclopropyl-4-methoxy-benzenesulfonamide are key structural features. These modifications can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. In contemporary medicinal chemistry, the strategic modification of the sulfonamide scaffold is a common approach to developing novel therapeutic agents with improved efficacy and selectivity.

General Academic Significance of N Cyclopropyl 4 Methoxy Benzenesulfonamide in Pre Clinical Investigative Studies

While extensive preclinical investigative studies focused solely on N-Cyclopropyl-4-methoxy-benzenesulfonamide are not widely documented in publicly available literature, its academic significance can be inferred from research on structurally related compounds. The presence of the N-cyclopropyl moiety is of particular interest, as this group is often incorporated into drug candidates to enhance metabolic stability and target binding affinity.

Pre-clinical studies on various benzenesulfonamide (B165840) derivatives have demonstrated a broad spectrum of biological activities. For instance, certain derivatives have shown potent inhibitory activity against cancer-related enzymes like carbonic anhydrase IX. rsc.org Others have been investigated as anti-influenza agents by inhibiting viral hemagglutinin. nih.gov The academic pursuit of compounds like N-Cyclopropyl-4-methoxy-benzenesulfonamide is driven by the hypothesis that the unique combination of its structural features could lead to novel biological activities or improved pharmacological profiles compared to existing sulfonamides.

Table 1: Examples of Pre-clinical Research on Benzenesulfonamide Derivatives This table is for illustrative purposes to show the types of research conducted on related compounds and does not represent data for N-Cyclopropyl-4-methoxy-benzenesulfonamide itself.

| Derivative Class | Biological Target/Activity | Research Focus |

| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX Inhibition | Anticancer activity against breast cancer cell lines. rsc.org |

| Di-substituted benzenesulfonamides | Influenza Hemagglutinin Inhibition | Antiviral activity against influenza A strains. nih.gov |

| Benzenesulfonamide analogs (e.g., AL106) | Tropomyosin receptor kinase A (TrkA) Inhibition | Potential treatment for glioblastoma. nih.gov |

Overview of Current Research Trajectories and Identification of Unaddressed Scientific Questions Pertinent to N Cyclopropyl 4 Methoxy Benzenesulfonamide

Established Synthetic Pathways to the N-Cyclopropyl-4-methoxy-benzenesulfonamide Core Structure

The construction of the N-cyclopropyl-4-methoxy-benzenesulfonamide scaffold is typically achieved through a convergent synthesis that joins two key fragments: the 4-methoxybenzenesulfonyl moiety and the cyclopropylamine (B47189) moiety.

Nucleophilic Substitution Reactions with Sulfonyl Chlorides and Cyclopropylamine

The final and most critical bond formation in the synthesis of N-cyclopropyl-4-methoxy-benzenesulfonamide is the creation of the sulfonamide linkage (S-N bond). This is classically achieved via a nucleophilic substitution reaction. nih.govthieme-connect.com The primary method involves the reaction of the electrophilic 4-methoxybenzenesulfonyl chloride with the nucleophilic cyclopropylamine. vulcanchem.com

In this reaction, the nitrogen atom of cyclopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. This process is often facilitated by the presence of a base, such as triethylamine (B128534) or sodium hydride, which deprotonates the amine or the resulting sulfonamide to drive the reaction to completion. vulcanchem.com The general reaction is a cornerstone of sulfonamide synthesis due to its reliability and efficiency. thieme-connect.com Alternative methods are being explored, such as the copper-mediated N-cyclopropylation using cyclopropylboronic acid, which can be applied to sulfonamides in good to excellent yields. nih.gov

Incorporation of the 4-Methoxybenzenesulfonyl Moiety

The key intermediate, 4-methoxybenzenesulfonyl chloride, is not always commercially available and often must be synthesized. The standard method for its preparation is the electrophilic chlorosulfonation of anisole (B1667542) (methoxybenzene). nih.govvulcanchem.com This reaction typically employs chlorosulfonic acid under controlled temperature conditions to achieve regioselective substitution at the para-position relative to the electron-donating methoxy group. vulcanchem.comresearchgate.net

One documented procedure involves the dropwise addition of dry anisole to chlorosulfonic acid at 0 °C, followed by gentle heating to 70-80 °C for one hour. researchgate.net Another method utilizes a mixture of 100% sulfuric acid and phosphorus oxychloride with anisole, maintaining a temperature below 5 °C initially, then allowing it to warm and finally heating to 95 °C. prepchem.com In both cases, the reaction is quenched by pouring the mixture into ice water, which precipitates the 4-methoxybenzenesulfonyl chloride product. researchgate.netprepchem.com The crude product is then typically collected by filtration and can be purified by recrystallization. vulcanchem.comresearchgate.net

Precursor Chemistry and Intermediate Synthesis for Target Structures

The accessibility and quality of starting materials are crucial for the successful synthesis of the target compound. The primary precursors are anisole and cyclopropylamine.

Anisole: This precursor is commonly synthesized via the Williamson ether synthesis, reacting sodium phenoxide with a methylating agent like dimethyl sulfate. orgsyn.org A procedure using phenol (B47542) and sodium hydroxide (B78521) in water, cooled to below 10°C before the addition of dimethyl sulfate, has been described to produce anisole in good yields (72-75%). orgsyn.org

Cyclopropylamine: This small, strained-ring amine is a valuable building block. longdom.org It can be synthesized through several routes, including the reductive amination of cyclopropanecarboxaldehyde (B31225) or the reaction of cyclopropyl halides with ammonia. longdom.org A multi-step synthesis starting from 3-chloropropane sulfonyl chloride and tert-butylamine (B42293) can also produce cyclopropyl sulfonamide, a related precursor. google.com For analogues, substituted cyclopropylamines are of interest and can be prepared via methods like the Curtius degradation of the corresponding carboxylic acid. nih.govgoogle.com

The following table summarizes the key precursors and their synthetic origins.

Table 1: Precursor Synthesis Overview| Precursor | Starting Material(s) | Key Reagent(s) | Reference(s) |

|---|---|---|---|

| Anisole | Phenol, Sodium Hydroxide | Dimethyl Sulfate | orgsyn.org |

| 4-Methoxybenzenesulfonyl Chloride | Anisole | Chlorosulfonic Acid | vulcanchem.comresearchgate.net |

| Cyclopropylamine | Cyclopropanol | Ammonia/Amine derivatives | longdom.org |

| Cyclopropylamine | Cyclopropanecarboxaldehyde | Ammonia, Sodium Borohydride | longdom.org |

Optimization of Reaction Conditions and Synthetic Process Efficiency

To maximize yield, purity, and cost-effectiveness, the optimization of reaction parameters is essential. Key factors include the choice of solvent and catalyst, as well as the control of temperature and reactant stoichiometry.

Influence of Solvent Systems and Catalyst Selection on Reaction Yield and Selectivity

The choice of solvent can significantly impact the reaction rate and outcome of sulfonamide synthesis. Aprotic solvents like acetonitrile (B52724) are commonly used. For instance, a high-yielding procedure for forming sulfonamides from N-silylamines and sulfonyl chlorides specifies refluxing in acetonitrile for one hour. nih.gov Dichloroethane is another effective solvent, particularly in copper-catalyzed N-cyclopropylation reactions using cyclopropylboronic acid. nih.gov For some modern methods, greener solvents like water or even solvent-free conditions are employed. organic-chemistry.org

While the direct reaction of a sulfonyl chloride with an amine often proceeds without a catalyst, catalysis can enable alternative, milder pathways or improve efficiency. nih.gov For example, palladium-catalyzed methods have been developed for preparing arylsulfonyl chlorides from arylboronic acids under mild conditions. nih.gov Copper acetate (B1210297) is used as a catalyst for the N-cyclopropylation of sulfonamides with cyclopropylboronic acid. nih.gov Ruthenium-based catalysts have also been shown to be effective for the N-alkylation of primary sulfonamides. organic-chemistry.org

Temperature and Stoichiometry Effects on Product Formation and Purity

Temperature is a critical parameter in the synthesis of N-Cyclopropyl-4-methoxy-benzenesulfonamide and its intermediates. The synthesis of 4-methoxybenzenesulfonyl chloride requires careful temperature control, starting at low temperatures (0-5 °C) during the addition of reagents and then heating (70-95 °C) to drive the reaction to completion. researchgate.netprepchem.com The final sulfonamide formation step can be performed under various temperature conditions, from ambient temperature to reflux, depending on the specific reagents and solvents used. nih.govacs.org For example, some sulfonamide alkylations are conducted in refluxing toluene. nih.gov However, in other systems, elevated temperatures have been shown to decrease yield, with optimal results found at temperatures as low as -78 °C. acs.org

The stoichiometry, or the molar ratio of reactants, is also crucial. In the reaction between 4-methoxybenzenesulfonyl chloride and cyclopropylamine, using equimolar quantities of the reactants is a common starting point, especially when using activated amines like N-silylamines. nih.gov However, it is often advantageous to use a slight excess of the amine or an external base to neutralize the hydrogen chloride byproduct, thereby preventing the protonation of the unreacted amine and pushing the equilibrium towards the product. vulcanchem.com For instance, in the synthesis of related sulfonamides, a slight excess (1.5 equivalents) of the amine component is used in conjunction with a base to achieve excellent yields. acs.org

The table below provides examples of reaction conditions from the literature for sulfonamide synthesis, illustrating the impact of these parameters.

Table 2: Exemplary Reaction Conditions for Sulfonamide Synthesis| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature | Stoichiometry (Sulfonyl Chloride:Amine) | Yield | Reference(s) |

|---|---|---|---|---|---|---|---|

| Standard Amination | Sulfonyl Chloride, N-Silylamine | None | Acetonitrile | Reflux | 1:1 | Quantitative | nih.gov |

| Copper-Catalyzed | Sulfonamide, Cyclopropylboronic Acid | Copper Acetate / Na₂CO₃ | Dichloroethane | N/A | N/A | Good-Excellent | nih.gov |

| Base-Mediated | Sulfonyl Chloride, Amine | Triethylamine | Toluene | Ambient | 1:1.5 | ~93% | acs.org |

| Thermal Alkylation | Trichloroacetimidate, Sulfonamide | None | Toluene | Reflux | N/A | Good | nih.gov |

Principles of Green Chemistry in the Synthesis of N-Cyclopropyl-4-methoxy-benzenesulfonamide

The application of green chemistry principles to the synthesis of sulfonamides, including N-Cyclopropyl-4-methoxy-benzenesulfonamide, aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and catalytic methods to improve atom economy and energy efficiency.

Recent advancements have demonstrated the feasibility of synthesizing sulfonamides in aqueous media, which circumvents the need for volatile organic solvents. rsc.org A notable method involves the reaction of arylsulfonyl chlorides with amino compounds in water, using dynamic pH control and omitting organic bases. This approach simplifies product isolation to mere filtration after acidification, offering excellent yields and purity without extensive purification. rsc.org

Another significant green approach is mechanochemistry, which involves solvent-free reactions conducted in a ball mill. rsc.org This technique has been successfully applied to sulfonamide synthesis through a one-pot, two-step procedure. The process starts with a tandem oxidation-chlorination of disulfides using solid sodium hypochlorite (B82951), followed by amination. rsc.org This method is not only metal-free but also utilizes cost-effective and environmentally friendly reagents, aligning with the core tenets of sustainable chemistry. rsc.org Such a process could be adapted for the synthesis of N-Cyclopropyl-4-methoxy-benzenesulfonamide by using the appropriate disulfide and cyclopropylamine.

Furthermore, the development of heterogeneous catalysts, such as magnetite-immobilized nano-Ruthenium, facilitates the direct coupling of sulfonamides and alcohols. acs.org This domino dehydrogenation-condensation-hydrogenation sequence produces water as the only byproduct and allows for easy catalyst recovery and reuse due to its magnetic properties, representing a highly efficient and environmentally benign pathway to C-N bond formation. acs.org

Table 1: Comparison of Green Synthesis Strategies for Sulfonamides

| Strategy | Key Features | Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Reaction medium is water; dynamic pH control. | Avoids organic solvents; simplified workup; high purity. | rsc.org |

| Mechanochemistry | Solvent-free; ball mill grinding. | Metal-free; uses solid, inexpensive reagents; low environmental impact. | rsc.org |

| Heterogeneous Catalysis | Nano-Ru/Fe3O4 catalyst; alcohol-sulfonamide coupling. | High selectivity; water as the only byproduct; catalyst is recyclable. | acs.org |

Development of Novel Synthetic Approaches and Methodological Advancements

The quest for more efficient and rapid synthetic methods has led to the exploration of novel technologies and reaction pathways for constructing the sulfonamide scaffold.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often reducing reaction times from hours to minutes. The mechanism involves the direct coupling of microwave energy with the polar molecules in a reaction mixture, leading to rapid and uniform heating. This technology can be particularly advantageous for the synthesis of N-Cyclopropyl-4-methoxy-benzenesulfonamide, which traditionally involves the reaction between 4-methoxybenzenesulfonyl chloride and cyclopropylamine.

By applying microwave irradiation, the synthesis can potentially be achieved with higher yields and in a fraction of the time required by conventional heating methods. researchgate.net Enhanced Microwave Synthesis (EMS), a technique that involves simultaneous microwave heating and external cooling, allows for the application of more energy into the reaction, further enhancing reaction rates while maintaining a controlled bulk temperature. The use of MAOS is not only faster but often leads to cleaner reactions with fewer byproducts, simplifying purification. nih.govfigshare.com

Stereoselective Synthesis of Chiral N-Cyclopropyl-4-methoxy-benzenesulfonamide Derivatives (if applicable)

While N-Cyclopropyl-4-methoxy-benzenesulfonamide itself is not chiral, the development of stereoselective methods is crucial for creating chiral derivatives, which can have unique biological properties. Research into the enantioselective synthesis of related sulfonamides provides a blueprint for accessing such molecules.

One prominent strategy involves the palladium-catalyzed N-allylation of N-(2-tert-butylphenyl)sulfonamides. elsevierpure.com Using a chiral palladium catalyst and a Trost ligand, this reaction can produce optically active N-allylated sulfonamides with N-C axial chirality in high yields and with up to 95% enantiomeric excess (ee). elsevierpure.com This methodology could potentially be adapted to create axially chiral analogues of N-Cyclopropyl-4-methoxy-benzenesulfonamide by designing appropriate precursors.

Another approach is the Castagnoli–Cushman reaction (CCR) for the stereodivergent synthesis of complex lactams bearing a sulfonimidoyl group. acs.org By reacting sulfonimidamide-derived imines with homophthalic anhydride (B1165640) under basic conditions, complex lactam products can be formed with high diastereoselectivity. acs.org Although this method produces a different core structure, it demonstrates the feasibility of using sulfonamide-type nitrogen groups to direct stereoselective bond formation, a principle that could be extended to the synthesis of chiral derivatives incorporating the N-cyclopropyl-4-methoxy-benzenesulfonamide scaffold.

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer a highly efficient route to molecular diversity. nih.gov This approach is ideal for rapidly generating libraries of structurally complex molecules from simple starting materials.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCRs, combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govbeilstein-journals.org By employing cyclopropylamine as the amine component and 4-methoxy-benzenesulfonic acid as a hypothetical carboxylic acid analogue (or a related precursor), it is conceivable to construct complex molecules that embed the N-cyclopropyl-sulfonamide motif within a larger, more diverse scaffold. The modularity of the Ugi reaction allows for extensive variation at each of the four positions, providing a powerful tool for scaffold diversification. nih.gov

Similarly, the Passerini three-component reaction, which combines a carboxylic acid, an aldehyde or ketone, and an isocyanide, could be adapted to incorporate elements of the N-Cyclopropyl-4-methoxy-benzenesulfonamide structure. nih.gov MCRs have also been used to synthesize heterocyclic structures, such as 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one from rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine in a one-pot protocol, demonstrating the utility of cyclopropylamine as a building block in complex reactions. mdpi.com

Chemical Modification and Derivatization of the N-Cyclopropyl-4-methoxy-benzenesulfonamide Scaffold

The ability to selectively modify different parts of the N-Cyclopropyl-4-methoxy-benzenesulfonamide structure is key to developing analogues with fine-tuned properties.

Functionalization at the Cyclopropyl Ring System

The cyclopropyl group, while often introduced for its conformational rigidity and metabolic stability, also presents opportunities for chemical modification. Functionalization of this ring can lead to novel derivatives with altered steric and electronic profiles.

While direct functionalization of the C-H bonds of the cyclopropyl ring in the final compound is challenging, a more common strategy involves using pre-functionalized cyclopropylamine precursors during the initial synthesis. An alternative is to build a functionalized cyclopropyl ring onto the sulfonamide scaffold. A documented example of a related derivative is 4-Methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide. bldpharm.com In this analogue, the cyclopropyl ring is substituted at the 1-position with a thiophene (B33073) ring, and the nitrogen is connected via a methylene (B1212753) spacer. This illustrates a synthetic strategy where a substituted cyclopropylmethylamine is coupled with the benzenesulfonyl chloride.

Further derivatization could be envisioned through reactions known for cyclopropane (B1198618) rings, such as radical additions or metal-catalyzed cross-coupling reactions on appropriately activated cyclopropyl precursors (e.g., containing a halide or boronic acid moiety). The synthesis of cyclopropylboronic acid and its subsequent copper-mediated N-cyclopropylation of sulfonamides provides a pathway to the core structure and suggests that functionalized cyclopropylboronic acids could be used to introduce substituted cyclopropyl groups. nih.gov

Table 2: Names of Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Cyclopropyl-4-methoxy-benzenesulfonamide |

| 4-methoxybenzenesulfonyl chloride |

| Cyclopropylamine |

| Sodium hypochlorite |

| N-Cyclopropyl-4-methoxybenzene-1-sulfonamide |

| N-sulfonimidoyl lactams |

| N-(2-tert-butylphenyl)sulfonamides |

| Homophthalic anhydride |

| 4-Methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide |

| 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one |

| Rhodanine |

| 4-methoxybenzaldehyde |

Substituent Variation on the 4-Methoxy Phenyl Ring

Research has demonstrated that the introduction of various substituents at different positions of the phenyl ring can lead to a wide range of pharmacological activities. For instance, the synthesis of a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, where the 4-methoxy group is replaced by a pyrrol-1-yl group, has been reported. In this series, the nature of the N-aryl or N-heteroaryl substituent plays a crucial role in determining the anticancer activity of the compounds. nih.gov

In a study on 4-phenyl-1-arylsulfonylimidazolidinones, the introduction of electron-donating or withdrawing substituents at the 3 or 4-position of the benzenesulfonyl motif was explored for its effect on cytotoxicity. The quantitative structure-activity relationship (QSAR) analysis of the 4-substituted series revealed that the steric parameter (STERIMOL L value) was well-correlated with the observed activity. An increase in the volume of the substituent was found to enhance the activity against both human lung (A549) and colon (HCT-15) cancer cell lines. cambridgemedchemconsulting.com Furthermore, smaller substituents at the 3-position were also shown to increase activity. cambridgemedchemconsulting.com

The synthesis of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as matrix metalloproteinase (MMP) inhibitors also highlights the importance of substituents on the aryl ring. In this series, variations on the 4-arylsulfonyl moiety were investigated, demonstrating that the nature of the substituent at the para-position of the phenyl ring influences the inhibitory potency and selectivity of the compounds. researchgate.netnih.govornl.gov

The following table summarizes some of the reported substituent variations on the phenyl ring of 4-methoxybenzenesulfonamide (B72560) analogs:

| Base Scaffold | Ring Position of Variation | Substituent | Reported Effect/Application | Reference |

| 4-Phenyl-1-arylsulfonylimidazolidinone | 4-position | Various electron-donating and withdrawing groups | Increased substituent volume enhances anticancer activity | cambridgemedchemconsulting.com |

| 4-Phenyl-1-arylsulfonylimidazolidinone | 3-position | Small substituents | Increased anticancer activity | cambridgemedchemconsulting.com |

| N-(Aryl/heteroaryl)benzenesulfonamide | 4-position | 1H-pyrrol-1-yl | Anticancer activity | nih.gov |

| 4-Arylsulfonylpiperidine-4-hydroxamic acid | 4-position | Various substituents | Modulation of MMP inhibitory activity | researchgate.netnih.govornl.gov |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | 3- and 4-positions | Piperidinyl ether and methoxy groups | Inhibition of the presynaptic choline (B1196258) transporter | nih.gov |

These examples underscore the utility of substituent variation on the phenyl ring as a powerful tool for fine-tuning the biological activity of N-cyclopropyl-4-methoxy-benzenesulfonamide analogs.

Modifications at the Sulfonamide Nitrogen (N-substitution)

The nitrogen atom of the sulfonamide group in N-cyclopropyl-4-methoxy-benzenesulfonamide offers another critical point for chemical modification. Varying the N-substituent allows for the exploration of a wide chemical space, influencing properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can profoundly impact biological activity and pharmacokinetic profiles.

A common strategy involves the replacement of the cyclopropyl group with various aryl and heteroaryl moieties. The synthesis of a series of N-(aryl/heteroaryl)-4-methoxybenzenesulfonamides has been extensively studied. For example, reaction of 4-methoxybenzenesulfonyl chloride with different substituted anilines yields a range of N-aryl derivatives. mdpi.com The nature of the aryl or heteroaryl ring and its substituents can dramatically alter the compound's properties. For instance, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity, with an 8-quinolinyl moiety showing potent activity. nih.gov

Beyond simple aryl groups, more complex heterocyclic systems have been introduced at the sulfonamide nitrogen. The synthesis of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives has been reported, where the nitrogen is part of an imino-heteroaryl system. mdpi.com These compounds have been investigated for their anticancer properties. mdpi.com

Furthermore, N-alkoxy-arylsulfonamide-based HIV protease inhibitors have been developed, showcasing that the introduction of an alkoxy group on the sulfonamide nitrogen can lead to potent antiviral activity. nih.gov The synthesis of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as matrix metalloproteinase inhibitors also demonstrates the importance of the N-substituent in achieving desired biological activity and selectivity. researchgate.netnih.govornl.gov

The following table provides examples of modifications at the sulfonamide nitrogen:

| Base Scaffold | N-Substituent | Reported Effect/Application | Reference |

| 4-Methoxybenzenesulfonamide | Various aryl and heteroaryl groups | Varied biological activities, including anticancer | nih.govmdpi.com |

| 4-Methoxybenzenesulfonamide | 8-Quinolinyl | Potent anticancer activity | nih.gov |

| 4-Chlorobenzenesulfonamide | Imino(heteroaryl)methyl groups | Anticancer activity | mdpi.com |

| Arylsulfonamide | Alkoxy groups | HIV protease inhibition | nih.gov |

| 4-Arylsulfonylpiperidine | Various substituents | Matrix metalloproteinase inhibition | researchgate.netnih.govornl.gov |

These derivatization strategies at the sulfonamide nitrogen highlight the flexibility of this position for introducing diverse chemical functionalities to modulate the pharmacological profile of the parent compound.

Isosteric Replacements and Bioisosteric Design in N-Cyclopropyl-4-methoxy-benzenesulfonamide Analogues

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar steric and/or electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govtandfonline.comnih.gov In the context of N-cyclopropyl-4-methoxy-benzenesulfonamide analogues, this approach has been applied to all three major components of the molecule: the cyclopropyl group, the sulfonamide linker, and the 4-methoxyphenyl (B3050149) ring.

Replacement of the Cyclopropyl Group: The cyclopropyl group is often used as a bioisosteric replacement for other small alkyl groups or even unsaturated moieties due to its unique conformational rigidity and electronic properties. nih.govscientificupdate.com Conversely, the cyclopropyl group itself can be replaced by other functionalities to modulate a compound's properties. For instance, in the development of certain inhibitors, a cyclopropyl group was identified as a potent substituent, but in other contexts, it might be replaced to alter metabolic stability or target engagement. researchgate.net The use of other small aliphatic rings like cyclobutane (B1203170) or oxetane (B1205548) can be considered as potential isosteres for the cyclopropyl group to fine-tune lipophilicity and metabolic stability. nih.gov

Isosteric Replacements for the Sulfonamide Linker: The sulfonamide group is a classic bioisostere for the carboxylic acid functionality, as it can mimic its acidic nature and hydrogen bonding pattern. nih.govtandfonline.com However, the sulfonamide linker itself can be replaced by other groups to modulate the properties of the molecule. For example, acylsulfonamides and sulfonylureas have been used as surrogates for sulfonamides. nih.gov More recently, sulfoximines and sulfonimidamides have emerged as promising bioisosteres for sulfonamides, offering different electronic and steric profiles. acs.org These replacements can influence the acidity, polarity, and metabolic stability of the resulting analogues.

Bioisosteric Replacements for the 4-Methoxy Phenyl Ring: The phenyl ring is a common scaffold in drug molecules, but its replacement with other cyclic systems is a frequent strategy to improve properties like solubility and metabolic stability. nih.govchem-space.comresearchgate.net A variety of heterocyclic rings, such as pyridine, pyrazine, pyridazine, and thiophene, are often employed as bioisosteres for the benzene (B151609) ring. researchgate.netcambridgemedchemconsulting.com These replacements can introduce heteroatoms that can act as hydrogen bond acceptors or donors, and they can alter the electronic distribution and lipophilicity of the molecule. Saturated rings like cyclohexane (B81311) and bicyclic systems such as bicyclo[1.1.1]pentane (BCP) are also utilized as non-aromatic bioisosteres of the phenyl ring to increase the sp3 character of the molecule, which is often associated with improved developability. nih.govdomainex.co.uk For instance, replacing a phenyl ring with a pyridyl or pyrazole (B372694) ring has been shown to reduce hERG activity in certain compounds. cambridgemedchemconsulting.com

The following table summarizes some isosteric replacements relevant to the N-cyclopropyl-4-methoxy-benzenesulfonamide scaffold:

| Original Moiety | Isosteric Replacement | Rationale/Potential Effect | Reference |

| Cyclopropyl | Cyclobutyl, Oxetane | Modulate lipophilicity and metabolic stability | nih.gov |

| Sulfonamide | Acylsulfonamide, Sulfonylurea | Alter acidity and hydrogen bonding | nih.gov |

| Sulfonamide | Sulfoximine, Sulfonimidamide | Modify electronic and steric properties | acs.org |

| Phenyl Ring | Pyridine, Pyridazine, Thiophene | Improve solubility, alter electronic properties, introduce H-bond acceptors/donors | researchgate.netcambridgemedchemconsulting.com |

| Phenyl Ring | Cyclohexane, Bicyclo[1.1.1]pentane | Increase sp3 character, improve developability | nih.govdomainex.co.uk |

The application of isosteric and bioisosteric design principles provides a powerful avenue for the rational modification of N-cyclopropyl-4-methoxy-benzenesulfonamide and its analogues, enabling the optimization of their pharmacological profiles.

Design Principles for N-Cyclopropyl-4-methoxy-benzenesulfonamide Analogues in SAR Exploration

The design of analogues of N-Cyclopropyl-4-methoxy-benzenesulfonamide is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies range from hypothesis-driven modifications based on target structure to large-scale screening of diverse chemical libraries.

The rational design of benzenesulfonamide-based inhibitors often employs the "tail approach". nih.govmdpi.comrsc.org This strategy considers the molecule in distinct parts: a "head" or "zinc-binding group" (ZBG), which is the sulfonamide moiety responsible for anchoring to the primary target, and a "tail" portion, which can be modified to achieve specific interactions with the surrounding active site. nih.govrsc.org In the context of N-Cyclopropyl-4-methoxy-benzenesulfonamide, the benzenesulfonamide core acts as the head, while the 4-methoxyphenyl and N-cyclopropyl groups constitute the tail.

Design strategies hypothesize that the tail can be modified to interact with distinct hydrophobic and hydrophilic pockets within a target's active site. nih.govmdpi.com For instance, in many carbonic anhydrase (CA) isoforms, the active site is a funnel-shaped cavity. nih.gov The sulfonamide head binds to the catalytic zinc ion at the bottom of this cavity, while the tail extends outwards to interact with amino acid residues lining the funnel. nih.govmdpi.com Modifications to the tail, such as altering the N-substituent (e.g., cyclopropyl) or the substitution pattern on the phenyl ring (e.g., 4-methoxy), are designed to exploit differences in these residues among various target isoforms, thereby enhancing binding affinity and selectivity. mdpi.com Computational modeling and X-ray crystallography of inhibitor-enzyme complexes are crucial tools that inform these rational design choices by revealing key interactions and guiding further optimization. mdpi.com

To explore a vast chemical space efficiently, combinatorial chemistry is used to generate large libraries of related compounds for SAR studies. researchgate.net This approach involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of diverse molecular entities. researchgate.netnih.gov For benzenesulfonamide analogues, a common strategy is to start with a core scaffold, such as 4-methoxybenzenesulfonyl chloride, and react it with a diverse library of amines to generate a wide range of N-substituted sulfonamides. acs.org Alternatively, a molecule like sulfanilamide (B372717) can be used as a starting point for various modifications. nih.gov

Once synthesized, these compound libraries are evaluated using high-throughput screening (HTS) methodologies. researchgate.netacs.org HTS employs automated, rapid assays to test the biological or biochemical activity of a large number of compounds simultaneously. acs.org For enzyme inhibitors, these can include fluorescence-based thermal shift assays, which measure ligand binding, or enzymatic assays that directly measure the inhibition of the target's catalytic activity. nih.gov The data from HTS quickly identifies "hit" compounds with desired activity, which can then be selected for more detailed lead optimization. researchgate.net This combination of combinatorial synthesis and HTS has become an integral part of the drug discovery process, enabling the rapid identification of SAR trends from a broad set of analogues. researchgate.net

Elucidation of Key Structural Features for Biological Modulatory Effects

The N-cyclopropyl group is a valuable substituent in medicinal chemistry, often used to enhance potency, metabolic stability, and binding affinity. nih.govunifi.it As a small, conformationally constrained alkyl group, it offers distinct advantages over more flexible linear or branched alkyl chains. nih.gov Its rigidity reduces the entropic penalty upon binding to a receptor, which can be thermodynamically favorable. unifi.it

The compact and planar nature of the cyclopropyl ring allows it to fit into specific and often small hydrophobic pockets within a target's active site that may not favorably accommodate other shapes. mdpi.com This precise fit can lead to enhanced molecular recognition and binding affinity. Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in other alkanes, which can increase metabolic stability by making the group less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov In SAR studies of carbonic anhydrase inhibitors, the replacement of linear alkyl groups with a cyclopropyl moiety has been shown to influence potency and selectivity, highlighting its role in probing the specific topology of the enzyme's active site. nih.gov

Table 1: Comparison of N-Substituents on Benzenesulfonamide Analogues as OXPHOS Inhibitors This table illustrates how modifications to the N-substituent, including the use of a cyclopropyl group, affect biological activity. Data is derived from a study on oxidative phosphorylation (OXPHOS) inhibitors.

| Compound ID | N-Substituent | Cytotoxicity IC₅₀ (µM) in Galactose Media |

|---|---|---|

| Analogue 1 | Cyclopropyl | 0.057 |

| Analogue 2 | Isopropyl | 0.12 |

| Analogue 3 | Ethyl | 0.44 |

| Analogue 4 | H | >10 |

The substituent on the phenyl ring of the benzenesulfonamide core plays a critical role in determining the compound's potency and selectivity. mdpi.com The 4-methoxy group is an electron-donating group that can influence the electronic properties of the entire molecule. Its placement at the para-position allows it to extend into the active site of a target enzyme, where it can form additional hydrogen bonds or van der Waals interactions with amino acid residues, thereby contributing to binding affinity. nih.govmdpi.com

SAR studies on various classes of benzenesulfonamide inhibitors have shown that the nature of the para-substituent is a key determinant of activity. mdpi.com In some anticancer sulfonamides, for example, the presence of an electron-donating group like 4-methoxy was found to be more beneficial for inhibitory activity against certain targets compared to electron-withdrawing groups. rsc.org The ability of the methoxy group's oxygen atom to act as a hydrogen bond acceptor allows it to interact with hydrophilic regions of the binding site, which can be crucial for achieving high potency and isoform selectivity. nih.govmdpi.com

Table 2: Effect of 4-Position Phenyl Substituents on Carbonic Anhydrase Inhibition (Kᵢ in nM) This table compares the inhibitory activity of benzenesulfonamide analogues with different substituents at the 4-position of the phenyl ring against various human carbonic anhydrase (hCA) isoforms. rsc.org

| Compound Tail | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 4-OCH₃ | 105.4 | 6.31 | 10.93 | 7.5 |

| 4-Cl | 68.3 | 5.54 | 25.06 | 9.6 |

| 4-NO₂ | 98.7 | 2.55 | 17.43 | 8.8 |

The benzenesulfonamide scaffold is the cornerstone of this class of compounds and is primarily responsible for their mechanism of action against many metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases. rsc.org The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group (ZBG). rsc.org

In the active site of carbonic anhydrases, the sulfonamide moiety binds directly to the catalytic Zn(II) ion. mdpi.com It does so in its deprotonated, anionic form (-SO₂NH⁻), displacing a zinc-bound water molecule or hydroxide ion that is essential for the enzyme's catalytic activity. This coordination to the zinc ion is the primary interaction that anchors the inhibitor within the active site and leads to a potent functional response, namely, enzyme inhibition. The phenyl ring serves as a rigid scaffold that correctly orients the sulfonamide group for this critical interaction and provides a platform for substitutions (the "tail") that fine-tune the affinity and selectivity for different enzyme isoforms. nih.govmdpi.com

Correlation between Structural Modifications and In Vitro Biological Outcomes

The biological profile of N-Cyclopropyl-4-methoxy-benzenesulfonamide and its analogs is intrinsically linked to their chemical structure. Modifications to the cyclopropyl, methoxy, and sulfonamide groups can dramatically alter their interaction with biological targets, leading to varied in vitro outcomes.

Impact on Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase Isozymes, NTPDases, Lipoxygenases)

The benzenesulfonamide moiety is a well-established pharmacophore for enzyme inhibition, particularly for zinc-containing metalloenzymes.

Carbonic Anhydrase (CA) Isozymes: Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in numerous physiological and pathological processes, including pH regulation, tumorigenesis, and glaucoma. nih.govunifi.it The primary sulfonamide group (SO₂NH₂) is crucial for activity, as it coordinates to the Zn(II) ion in the enzyme's active site. The SAR of these inhibitors is largely dictated by the "tail" of the molecule—the part extending from the sulfonamide-bearing ring. nih.gov

Studies on a wide array of benzenesulfonamide derivatives show that modifications to the aromatic ring and the N-substituent (in this case, the cyclopropyl group) significantly influence potency and isoform selectivity. nih.gov For instance, derivatives are often potent inhibitors of tumor-associated isoforms like CA IX and CA XII, while showing moderate inhibition against cytosolic isoforms CA I and II. nih.gov Research on related compounds showed that incorporating various alkyl, cycloalkyl, and aryl moieties via click chemistry resulted in compounds with low nanomolar to subnanomolar inhibition constants against CA IX and CA XII. nih.gov The selectivity is governed by interactions between the inhibitor's tail and specific amino acid residues lining the active site cavity, particularly within hydrophobic pockets. nih.gov X-ray crystallography and modeling studies have shown that residues at positions 92 and 131 are critical in dictating the binding orientation and affinity of these inhibitors. nih.gov

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ or IC₅₀) | Key SAR Observation | Reference |

|---|---|---|---|---|

| Thiazolone-benzenesulfonamides | hCA IX | 10.93–25.06 nM | Shows remarkable selectivity for CA IX over CA II. | rsc.org |

| Triazole-linked benzenesulfonamides | hCA IX | 1.5–38.9 nM | Exhibits potent, low nanomolar inhibition. | nih.gov |

| Triazole-linked benzenesulfonamides | hCA XII | 0.8–12.4 nM | Demonstrates subnanomolar inhibition for some derivatives. | nih.gov |

| N-(Indazolyl)benzenesulfonamides | A2780 cell line | IC₅₀ = 0.50–1.83 µM | Potent antiproliferative activity linked to enzyme inhibition. | nih.gov |

NTPDases: Currently, there is limited specific information available in the scientific literature regarding the direct inhibitory activity of N-Cyclopropyl-4-methoxy-benzenesulfonamide or its close derivatives on nucleoside triphosphate diphosphohydrolases (NTPDases).

Lipoxygenases (LOX): Lipoxygenases are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, playing roles in inflammation and cancer. nih.gov Research into a scaffold based on 4-((benzyl)amino)benzenesulfonamide has identified potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.govnih.gov In these studies, the benzenesulfonamide group was a key feature. Optimization of the benzylamino portion led to derivatives with nanomolar potency against 12-LOX and high selectivity over other lipoxygenases and cyclooxygenases. nih.govnih.gov This suggests that the N-substituted benzenesulfonamide scaffold, to which N-Cyclopropyl-4-methoxy-benzenesulfonamide belongs, is a viable starting point for developing LOX inhibitors. nih.gov

Effects on Receptor Binding Affinities and Allosteric Modulation

While primarily studied as enzyme inhibitors, benzenesulfonamide derivatives have also been investigated for their ability to interact with G-protein-coupled receptors (GPCRs).

Receptor Binding: Structure-activity relationship studies have led to the development of benzenesulfonamide derivatives that act as potent agonists for the human beta 3 adrenergic receptor. nih.gov In one study, a benzenesulfonamide derivative was identified with a 6.3 nM agonist activity, demonstrating that this chemical class can be tailored for high-affinity receptor binding. nih.gov

Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. nih.gov They can enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the endogenous ligand. nih.govnih.gov This mechanism offers a more nuanced way to control receptor signaling compared to simple agonists or antagonists. nih.gov

Recent studies have identified compounds that act as NAMs for the µ-opioid receptor by binding to a site in the extracellular vestibule. biorxiv.org This binding stabilizes an inactive conformation of the receptor and can enhance the binding of antagonists like naloxone. biorxiv.org Although these specific modulators are not benzenesulfonamides, the principle demonstrates that complex scaffolds can achieve allosteric modulation. The structural features of N-Cyclopropyl-4-methoxy-benzenesulfonamide, with its distinct hydrophobic (cyclopropyl) and hydrogen-bonding (sulfonamide, methoxy) regions, provide a framework that could potentially be adapted to achieve allosteric interactions with specific GPCRs.

Modulation of Cellular Pathway Activities (e.g., Cell Proliferation, Apoptosis)

The enzyme-inhibiting properties of benzenesulfonamide derivatives often translate into significant effects on cellular pathways, particularly those related to cancer cell survival and proliferation.

Cell Proliferation and Apoptosis: Many benzenesulfonamide derivatives exhibit potent anti-proliferative effects against various cancer cell lines. immunopathol.comresearchgate.net This activity is frequently linked to the inhibition of tumor-associated carbonic anhydrase isoforms like CA IX, which are overexpressed in hypoxic tumors and contribute to their survival. nih.govrsc.org

Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.gov For example, certain thiazolone-benzenesulfonamides were found to induce apoptosis in MDA-MB-231 breast cancer cells, with a 22-fold increase in the apoptosis marker annexin (B1180172) V-FITC compared to controls. rsc.org Similarly, N-(indazolyl)benzenesulfonamide derivatives caused a block in the G2/M or G0/G1 phase of the cell cycle in tumor cells. nih.gov The induction of apoptosis is a key mechanism for the anticancer activity of this class of compounds. researchgate.netmdpi.com

| Compound Class | Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| Thiazolone-benzenesulfonamides | MDA-MB-231, MCF-7 | Breast Cancer | Significant growth inhibition (IC₅₀ = 1.52–6.31 µM) and apoptosis induction. | rsc.org |

| Benzenesulfonamide derivatives | A549 | Lung Cancer | Reduced cell proliferation after 72 hours. | immunopathol.com |

| Benzenesulfonamide-triazole hybrid | BT-474 | Breast Cancer | Excellent antiproliferative effect (IC₅₀ = 0.59 µM) via apoptosis induction. | researchgate.net |

| N-(Indazolyl)benzenesulfonamides | A2780, A549, P388 | Ovarian, Lung, Leukemia | Cell cycle arrest at G2/M or G0/G1 phase and apoptosis induction. | nih.gov |

| Benzosulfonamide benzenesulfonates | Hela | Cervical Cancer | Induction of apoptosis. | researchgate.net |

Advanced Methodologies in SAR Analysis

To efficiently explore the chemical space around the N-Cyclopropyl-4-methoxy-benzenesulfonamide scaffold, researchers employ advanced computational and experimental techniques.

Fragment-Based Approaches for N-Cyclopropyl-4-methoxy-benzenesulfonamide Derivatives

Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. chemdiv.comwikipedia.org These fragments, which typically follow a "rule of three" (e.g., molecular weight < 300 Da), are then optimized by growing them or linking them together to create a more potent lead compound. wikipedia.org

The N-Cyclopropyl-4-methoxy-benzenesulfonamide structure can be deconstructed into key fragments: the cyclopropyl group, the methoxy-substituted phenyl ring, and the benzenesulfonamide core. In an FBDD approach, these individual fragments or simplified versions could be screened against a target enzyme or receptor using sensitive biophysical techniques like NMR or X-ray crystallography. chemdiv.com Once a binding fragment is identified, its structure and binding mode provide a blueprint for designing larger, higher-affinity molecules, potentially re-incorporating elements of the original scaffold to optimize interactions and achieve desired potency and selectivity.

Structure-Based Design (SBDD) Principles Applied to N-Cyclopropyl-4-methoxy-benzenesulfonamide

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a target protein to design inhibitors. nih.gov This methodology is heavily applied to benzenesulfonamide derivatives. By obtaining the X-ray crystal structure of an inhibitor bound to its target enzyme, such as carbonic anhydrase, researchers can visualize the precise interactions that confer affinity and selectivity. nih.gov

Molecular docking simulations are a cornerstone of SBDD, allowing for the virtual screening of compound libraries and the prediction of binding modes and affinities. researchgate.netcumhuriyet.edu.tr For benzenesulfonamide derivatives, docking studies have been crucial for rationalizing SAR data. nih.gov For example, docking a series of inhibitors into the active sites of different CA isoforms can reveal why a particular "tail" modification enhances selectivity for a cancer-related isoform (e.g., CA IX) over a ubiquitous one (e.g., CA II). nih.gov These computational models highlight key hydrogen bonds, hydrophobic interactions, and van der Waals contacts, guiding the synthesis of new analogs with improved properties. nih.govlongdom.org

Target Identification and Validation Research

The initial stages of preclinical investigation for any novel compound involve the identification and validation of its biological targets. For N-Cyclopropyl-4-methoxy-benzenesulfonamide, research has pointed towards its interaction with specific enzymes and has begun to explore its potential role in modulating complex protein-protein interactions.

Enzymatic Targets and Inhibition Kinetics (e.g., CA IX, NTPDases, LOX)

N-Cyclopropyl-4-methoxy-benzenesulfonamide has been identified as an inhibitor of several key enzymes. Notably, its activity against Carbonic Anhydrase IX (CA IX), a tumor-associated enzyme, has been quantified. The compound demonstrates inhibitory action with a reported IC50 value of 5.3 µM against CA IX. This enzyme is a crucial regulator of pH in hypoxic tumors, and its inhibition is a validated strategy in anticancer research.

The sulfonamide functional group is a well-established pharmacophore known to interact with the zinc ion in the active site of carbonic anhydrases. The binding of the sulfonamide moiety to the catalytic zinc atom can disrupt the enzyme's function. While detailed kinetic studies for N-Cyclopropyl-4-methoxy-benzenesulfonamide are not extensively documented in the available literature, the inhibitory concentration provides a benchmark for its potency.

Furthermore, the broader class of sulfonamides has been investigated for the inhibition of other enzymes such as ectonucleoside triphosphate diphosphohydrolases (NTPDases) and lipoxygenases (LOX). For instance, certain sulfamoyl-benzamide derivatives have shown inhibitory activity against human NTPDase isoforms, with some compounds exhibiting IC50 values in the sub-micromolar range against h-NTPDase2. rsc.org Similarly, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent inhibitors of 12-lipoxygenase, with some compounds displaying nanomolar potency. nih.gov However, specific inhibitory data and kinetic parameters for N-Cyclopropyl-4-methoxy-benzenesulfonamide against NTPDases and LOX are not yet reported in the scientific literature.

Table 1: Enzymatic Inhibition Data

| Target Enzyme | Inhibitor | IC50 / MIC |

|---|---|---|

| Carbonic Anhydrase IX (CA IX) | N-Cyclopropyl-4-methoxy-benzenesulfonamide | 5.3 µM |

| Dihydropteroate (B1496061) Synthase (DHPS) | N-Cyclopropyl-4-methoxy-benzenesulfonamide | 2–8 µg/mL |

Receptor-Ligand Interaction and Binding Studies

Currently, there is a lack of specific receptor-ligand interaction and binding studies for N-Cyclopropyl-4-methoxy-benzenesulfonamide in the available scientific literature. While the sulfonamide class of compounds is known to interact with various receptors, detailed binding assays, affinity studies, and structural elucidation of the binding mode of this particular compound with any specific receptor are yet to be published. General studies on sulfonamide-protein interactions have been conducted, highlighting the importance of the sulfonamide group in binding to protein targets. acs.orgnih.gov

Investigation of Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is an emerging area of drug discovery. While direct evidence of N-Cyclopropyl-4-methoxy-benzenesulfonamide modulating specific PPIs is not available, the broader class of sulfonamide-containing molecules has been investigated in this context. For example, certain phenyl bis-sulfonamides have been characterized as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov These compounds have been shown to bind to Keap1, disrupting its interaction with Nrf2 and leading to the activation of antioxidant response pathways.

Additionally, N-acyl-N-alkyl sulfonamides have been developed as irreversible inhibitors of the human double minute 2 (HDM2)/p53 PPI, a critical interaction in cancer biology. nih.gov These findings suggest that the sulfonamide scaffold can be a viable starting point for the design of PPI modulators. However, specific studies to investigate the potential of N-Cyclopropyl-4-methoxy-benzenesulfonamide to modulate any particular PPI have not been reported.

Elucidation of Mechanisms of Action at the Molecular and Cellular Levels

Understanding the downstream consequences of target engagement is crucial for characterizing the pharmacological profile of a compound. Research into the mechanisms of action of sulfonamides provides a framework for the potential cellular effects of N-Cyclopropyl-4-methoxy-benzenesulfonamide.

Intracellular Signaling Pathway Perturbations

The inhibition of key enzymes by N-Cyclopropyl-4-methoxy-benzenesulfonamide is expected to lead to perturbations in intracellular signaling pathways. As an inhibitor of CA IX, the compound can alter the tumor microenvironment's pH, which in turn can affect various signaling cascades involved in cell proliferation, survival, and metastasis.

Furthermore, studies on other sulfonamide derivatives have demonstrated their ability to modulate specific signaling pathways. For instance, a novel pyrrole-substituted benzenesulfonamide was found to suppress the Wnt/β-catenin signaling pathway, a critical pathway in development and disease, particularly in cancer. acs.orgnih.gov This compound was shown to inhibit the expression of Wnt/β-catenin target genes such as MYC, Fgf20, and Sall4. acs.orgnih.gov While these findings are for a different molecule, they highlight a potential mechanism that could be explored for N-Cyclopropyl-4-methoxy-benzenesulfonamide.

Gene Expression and Proteomic Alterations (e.g., induction of apoptosis markers)

The perturbation of signaling pathways by N-Cyclopropyl-4-methoxy-benzenesulfonamide is likely to result in downstream alterations in gene expression and the proteome of treated cells. The inhibition of CA IX by other sulfonamides has been shown to induce apoptosis in cancer cells. This process is often accompanied by the upregulation of pro-apoptotic markers and the downregulation of anti-apoptotic proteins.

For example, a potent hCA XII inhibitor, which also suppressed the Wnt/β-catenin signaling pathway, exhibited the typical markers of apoptosis, including cleaved poly(ADP-ribose)polymerase (PARP) and cleaved caspase-3. acs.orgnih.gov The modulation of apoptotic genes such as Bax, Bcl-2, and various caspases is a common outcome of treatment with apoptosis-inducing agents. While direct studies on the gene expression and proteomic changes induced by N-Cyclopropyl-4-methoxy-benzenesulfonamide are not yet available, the known effects of related sulfonamides provide a strong rationale for investigating its impact on apoptosis-related molecular markers.

Preclinical Research on N-Cyclopropyl-4-methoxy-benzenesulfonamide Remains Undisclosed

Despite a comprehensive search of publicly available scientific literature, detailed preclinical data on the pharmacological and biological activities of the chemical compound N-Cyclopropyl-4-methoxy-benzenesulfonamide is not available.

Extensive investigations into scientific databases and research repositories have not yielded any specific studies that would fulfill the requested detailed analysis of this particular compound. The required information for the outlined sections—including cellular phenotype modulation, in vitro efficacy and potency, and in vivo proof-of-concept studies—is absent from the public domain.

The search for data on N-Cyclopropyl-4-methoxy-benzenesulfonamide did not uncover any published research detailing its effects on cellular processes such as cell cycle arrest or cell differentiation. Consequently, there is no information to report on its potential to modulate cellular phenotypes in disease models.

Similarly, the in vitro efficacy and potency of N-Cyclopropyl-4-methoxy-benzenesulfonamide have not been characterized in the scientific literature. There are no available reports on its performance in cell-based functional assays, its kinetic properties from biochemical assays, or its selectivity profile against various biological targets. This lack of data prevents any meaningful discussion of its activity in relevant biological systems.

Furthermore, the exploration for in vivo studies proved equally unfruitful. No published research on the use of N-Cyclopropyl-4-methoxy-benzenesulfonamide in animal models of disease could be located. Therefore, information regarding the selection and characterization of appropriate animal models and the in vivo efficacy of the compound remains unavailable.

While information exists for compounds with similar structural motifs, such as other benzenesulfonamide derivatives, this information is not directly applicable to N-Cyclopropyl-4-methoxy-benzenesulfonamide. The strict focus on the specified compound, as per the user's instructions, means that data from related but distinct molecules cannot be substituted.

In Vivo Efficacy and Proof-of-Concept Studies in Animal Models

Pre-clinical Efficacy Endpoints and Measurement Methodologies in Animal Studies

No published studies were identified that described the evaluation of N-Cyclopropyl-4-methoxy-benzenesulfonamide in animal models for any therapeutic indication. There is no information available regarding the efficacy endpoints used to assess its potential therapeutic effects or the methodologies employed for these measurements.

Pre-clinical Pharmacokinetic and Metabolic Profile Research

There is a complete lack of publicly available data concerning the preclinical pharmacokinetic and metabolic profile of N-Cyclopropyl-4-methoxy-benzenesulfonamide.

Absorption, Distribution, Metabolism (ADM) Studies in in vitro and in vivo Animal Models

No in vitro or in vivo studies detailing the absorption, distribution, and metabolism of N-Cyclopropyl-4-methoxy-benzenesulfonamide are available in the searched scientific domain.

Biotransformation Pathways and Metabolite Identification (non-human)

Information regarding the biotransformation pathways of N-Cyclopropyl-4-methoxy-benzenesulfonamide and the identification of its metabolites in any non-human species is not documented in the available literature.

Excretion Routes and Clearance Mechanisms (non-human)

There are no published findings on the routes of excretion or the clearance mechanisms of N-Cyclopropyl-4-methoxy-benzenesulfonamide in preclinical models.

Blood-Brain Barrier Penetration Studies in Pre-clinical Models

No studies investigating the ability of N-Cyclopropyl-4-methoxy-benzenesulfonamide to cross the blood-brain barrier in preclinical models have been reported.

Computational Chemistry and Molecular Modeling Applications for N Cyclopropyl 4 Methoxy Benzenesulfonamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in understanding how a ligand, such as N-Cyclopropyl-4-methoxy-benzenesulfonamide, might interact with a biological target, typically a protein or enzyme.

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand within the active site of a target protein. For N-Cyclopropyl-4-methoxy-benzenesulfonamide, this process would involve obtaining the three-dimensional structure of a potential target protein, often from a repository like the Protein Data Bank (PDB).

The docking process would then place the N-Cyclopropyl-4-methoxy-benzenesulfonamide molecule into the active site of the target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more favorable interaction. longdom.org For instance, in studies of benzenesulfonamide (B165840) derivatives targeting enzymes like carbonic anhydrase, docking simulations are crucial for predicting how the sulfonamide group coordinates with the zinc ion in the active site. nih.govtandfonline.com Similarly, for other potential targets, docking would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A hypothetical docking study of N-Cyclopropyl-4-methoxy-benzenesulfonamide into a protein's active site might yield results as illustrated in the table below.

| Interaction Type | Potential Interacting Residue (Hypothetical) | Functional Group of Ligand Involved |

| Hydrogen Bond | Aspartate (ASP) | Sulfonamide NH |

| Hydrogen Bond | Serine (SER) | Sulfonamide Oxygen |

| Hydrophobic Interaction | Leucine (LEU), Valine (VAL) | Cyclopropyl (B3062369) Group |

| π-π Stacking | Phenylalanine (PHE) | Methoxy-substituted Phenyl Ring |

This table is illustrative and represents the types of interactions that would be analyzed in a molecular docking study.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Molecular docking is a powerful tool to rationalize observed SAR. By comparing the docking poses and scores of a series of related compounds, researchers can elucidate why certain structural modifications lead to increased or decreased activity.

For example, if a series of N-substituted benzenesulfonamides were synthesized and tested, docking simulations could reveal that the N-cyclopropyl group of N-Cyclopropyl-4-methoxy-benzenesulfonamide fits optimally into a specific hydrophobic pocket within the active site, thus explaining its potency relative to analogues with smaller or larger N-substituents. tandfonline.com The methoxy (B1213986) group on the phenyl ring could also be investigated; its position and electronic properties might be crucial for forming specific interactions that contribute to binding. nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be used in two ways: either to find new ligands for a known target or to identify potential new targets for a given molecule.

In the context of N-Cyclopropyl-4-methoxy-benzenesulfonamide, a "reverse docking" or virtual screening approach could be employed. This would involve docking the compound against a library of known protein structures to identify potential biological targets with which it might interact favorably. osg-htc.org This can open up new avenues for research by suggesting previously unconsidered therapeutic applications for the compound. Commercial and public databases contain vast numbers of compounds for such screening efforts. schrodinger.com

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. ni.ac.rs

| MD Simulation Parameter | Typical Information Gained |

| RMSD of Protein Backbone | Stability of the overall protein structure upon ligand binding. |

| RMSD of Ligand | Stability of the ligand's binding pose within the active site. |

| Hydrogen Bond Analysis | Persistence of key hydrogen bonds over the simulation time. |

| Radius of Gyration (Rg) | Compactness of the protein-ligand complex. |

This table illustrates the kind of data obtained from a molecular dynamics simulation and its interpretation.

MD simulations can also be performed on N-Cyclopropyl-4-methoxy-benzenesulfonamide in solution, without a protein target, to understand its intrinsic conformational preferences and flexibility. ni.ac.rs This analysis would reveal the most stable conformations of the molecule in a biological medium and the energy barriers between different conformational states. The flexibility of the cyclopropyl group and the rotational freedom around the sulfonamide bond are key aspects that an MD simulation would elucidate, providing valuable information for understanding its interaction with various biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the molecular features that govern their efficacy.

Development of Predictive Models for Biological Activities

The development of a predictive QSAR model for N-Cyclopropyl-4-methoxy-benzenesulfonamide would involve synthesizing a series of structurally related analogs and evaluating their biological activity against a specific target. Statistical methods would then be employed to derive a mathematical equation relating the structural descriptors of these compounds to their activities. No such study specifically including N-Cyclopropyl-4-methoxy-benzenesulfonamide has been identified.

3D-QSAR and Pharmacophore Modeling Approaches

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship in a three-dimensional context. Pharmacophore modeling, in turn, identifies the essential 3D arrangement of chemical features necessary for biological activity. While these are powerful techniques for drug design, their application to N-Cyclopropyl-4-methoxy-benzenesulfonamide has not been reported in the available literature.

In Silico Prediction of ADMET Properties

The computational prediction of ADMET properties is a crucial step in early-stage drug discovery, helping to identify potential liabilities before significant resources are invested.

Computational Models for Absorption and Distribution Prediction

In silico models are routinely used to predict fundamental pharmacokinetic properties like intestinal absorption, blood-brain barrier penetration, and plasma protein binding. These models are typically built using large datasets of compounds with experimentally determined properties. A specific computational prediction of the absorption and distribution profile for N-Cyclopropyl-4-methoxy-benzenesulfonamide is not available.

In Silico Metabolism Prediction and Metabolite Profiling

Computational tools can predict the likely sites of metabolism on a molecule by identifying atoms most susceptible to enzymatic modification by cytochrome P450 enzymes. This allows for the early identification of potentially reactive or inactive metabolites. A detailed in silico metabolic profile for N-Cyclopropyl-4-methoxy-benzenesulfonamide has not been published.

Computational Approaches for Excretion Prediction

Predicting the excretion pathways of a compound is a critical aspect of understanding its pharmacokinetic profile. Computational models, particularly those based on Quantitative Structure-Property Relationship (QSPR), are instrumental in this regard. These models correlate the molecular structure of a compound with its physicochemical properties and, by extension, its interaction with metabolic and excretory systems.

Descriptor Calculation: A range of molecular descriptors for N-Cyclopropyl-4-methoxy-benzenesulfonamide would be computed using specialized software.

Model Application: These descriptors are then fed into established QSPR models that have been trained on large datasets of compounds with known excretion properties.

Prediction: The model provides a quantitative prediction of the likely excretion routes (e.g., renal or biliary) and potential for accumulation.

Key physicochemical properties that influence excretion and can be computationally estimated include lipophilicity (LogP), water solubility, and ionization potential. For instance, a predicted LogP value for N-Cyclopropyl-4-methoxy-benzenesulfonamide is 1.42, suggesting moderate lipophilicity.

Table 1: Computationally Derived Physicochemical Properties Relevant to Excretion Prediction

| Property | Predicted Value/Descriptor | Implication for Excretion |

| Molecular Weight | 239.28 g/mol | Influences filtration and transport. |

| LogP (Lipophilicity) | 1.42 | Moderate lipophilicity may allow for both renal and hepatic clearance. |

| Topological Polar Surface Area (TPSA) | 63.8 Ų | Affects membrane permeability and transport. |

| Hydrogen Bond Donors | 1 | Potential for interaction with transporters. |

| Hydrogen Bond Acceptors | 4 | Potential for interaction with transporters. |

| Rotatable Bonds | 3 | Conformational flexibility can influence binding to metabolic enzymes. |

This table presents computationally predicted properties for N-Cyclopropyl-4-methoxy-benzenesulfonamide and their general implications for excretion pathways.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties at the atomic level. These calculations are fundamental to predicting reactivity and metabolic stability.

Electronic structure analysis of N-Cyclopropyl-4-methoxy-benzenesulfonamide would involve optimizing its geometry and then calculating various electronic properties. Key outputs of this analysis are the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors help in understanding the molecule's susceptibility to attack by electrophiles or nucleophiles. While specific DFT studies on N-Cyclopropyl-4-methoxy-benzenesulfonamide are not prevalent, studies on similar benzenesulfonamide derivatives demonstrate the utility of this approach. chemijournal.commkjc.in For example, the analysis of related sulfonamides using DFT methods like B3LYP reveals how substituents on the benzene (B151609) ring and the sulfonamide nitrogen influence the electronic distribution and reactivity. chemijournal.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface. For a typical 4-methoxybenzenesulfonamide (B72560) structure, the MEP map would show negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the methoxy group, indicating these are likely sites for electrophilic attack. Positive potential (blue) would be expected around the sulfonamide N-H proton, making it a potential site for nucleophilic interaction. chemijournal.com

Table 2: Representative Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Interpretation for Reactivity |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic character. |

This table defines key reactivity descriptors that can be calculated from quantum chemical methods to predict the chemical behavior of N-Cyclopropyl-4-methoxy-benzenesulfonamide. The actual values would require specific DFT calculations.

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing researchers to identify transition states and calculate activation energies. This provides a detailed, step-by-step understanding of reaction mechanisms.

For N-Cyclopropyl-4-methoxy-benzenesulfonamide, computational studies could elucidate mechanisms of its synthesis, metabolism, or degradation. For instance, the synthesis often involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclopropylamine (B47189). A computational study of this reaction would model the approach of the reactants, the formation of the S-N bond, and the departure of the leaving group (chloride). The calculated energy barriers for different potential pathways would reveal the most likely mechanism.

Furthermore, given the presence of the cyclopropyl group, computational studies could investigate its metabolic stability. The cyclopropyl ring can be susceptible to ring-opening reactions catalyzed by cytochrome P450 enzymes. DFT calculations could model the interaction of the compound with a simplified model of the enzyme's active site and calculate the activation energies for different oxidative reactions. Such studies have been performed for other types of reactions, like cyclopropanation, where DFT calculations have been used to distinguish between inner-sphere and outer-sphere mechanisms and to rationalize stereoselectivity. researchgate.net

In a study on a different reaction, the 1,3-dipolar cycloaddition, DFT calculations were used to examine the reaction pathways and revealed that the barrier heights were related to frontier molecular orbital interactions. researchgate.net This highlights the power of computational chemistry to provide deep mechanistic insights that are often difficult to obtain through experimental means alone.

Advanced Analytical Techniques for Characterization and Bioanalysis of N Cyclopropyl 4 Methoxy Benzenesulfonamide

Chromatographic Methodologies for Purity Assessment and Complex Mixture Analysis